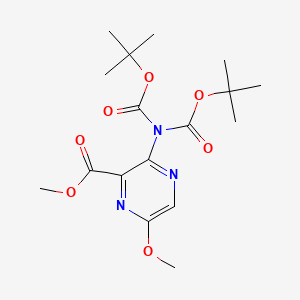
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with various functional groups. This compound is notable for its use in synthetic organic chemistry, particularly in the protection of amino groups during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc protection is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are mild, often carried out at room temperature, and the yields are generally high.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The Boc groups can be removed under acidic conditions, and the amino groups can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate involves the protection of amino groups, which prevents unwanted side reactions during synthesis. The Boc groups are stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other organic transformations.
Uniqueness
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more complex and controlled synthetic pathways compared to single Boc-protected compounds .
Eigenschaften
Molekularformel |
C17H25N3O7 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
methyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C17H25N3O7/c1-16(2,3)26-14(22)20(15(23)27-17(4,5)6)12-11(13(21)25-8)19-10(24-7)9-18-12/h9H,1-8H3 |
InChI-Schlüssel |
VCUURJXTJQLJHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(N=C1C(=O)OC)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















